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Introduction

ETH 157, also known as Sodium lonophore I, is a neutral ionophore with a high selectivity for
sodium ions (Nat). It functions as a mobile carrier, binding Na* and facilitating its transport
across lipid membranes. This property makes ETH 157 an invaluable tool in neuroscience, cell
biology, and drug discovery for studying sodium transport processes, investigating the roles of
sodium gradients, and screening for modulators of sodium channels.

This document provides detailed application notes and protocols for the use of ETH 157 in
measuring sodium flux across both artificial liposomal membranes and cultured cells.

Physicochemical Properties and Selectivity

ETH 157 is a lipophilic molecule that spontaneously partitions into lipid bilayers. Its core
function is to selectively bind a sodium ion, transport it across the membrane, and release it on
the other side, a process driven by the electrochemical gradient of sodium. While highly
selective for Na™, it is crucial to understand its selectivity over other physiologically relevant
cations to accurately interpret experimental data.

Table 1: Physicochemical Properties of ETH 157
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Property Value

Synonyms Sodium lonophore II

Molecular Formula C36H32N204

Molecular Weight 556.65 g/mol

Appearance White to off-white solid

Solubility Soluble in organic solvents such as DMSO,

ethanol, and chloroform. Insoluble in water.

Table 2: lon Selectivity of ETH 157

Interfering lon (X)

Selectivity Coefficient (log KpotNa,X)

Potassium (K+) -0.4
Calcium (Caz*) -2.6
Magnesium (Mg2*) -4.0

Note: Selectivity coefficients can vary slightly depending on the membrane composition and

measurement conditions.

Experimental Workflows

Logical Relationship of ETH 157 Action

The fundamental action of ETH 157 is to create a pathway for sodium ions across a lipid

membrane, thereby dissipating any existing sodium gradient.

Lipid Membrane
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Transport & Release [Na*]
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Mechanism of ETH 157-mediated sodium transport.

Protocol 1: Measuring Sodium Flux in Liposomes
using a Fluorescence-Based Assay

This protocol describes the use of ETH 157 to induce sodium influx into liposomes loaded with
a sodium-sensitive fluorescent dye. The rate of fluorescence increase is proportional to the rate
of sodium influx.

Materials
e Phospholipids (e.g., POPC, DOPC)

e Cholesterol

e ETH 157 (Sodium lonophore 1)

o Sodium-sensitive fluorescent dye (e.g., CoroNa™ Green, ANG-2)
e Size-exclusion chromatography column (e.g., Sephadex G-50)

e Chloroform

e DMSO

e Sodium-free buffer (e.g., 100 mM KCI, 20 mM HEPES, pH 7.4)

e High sodium buffer (e.g., 100 mM NacCl, 20 mM HEPES, pH 7.4)

Fluorometer

Experimental Protocol

e Liposome Preparation:

1. Dissolve lipids (e.g., POPC:cholesterol at a 7:3 molar ratio) in chloroform in a round-
bottom flask.
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2. Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film. Further
dry the film under vacuum for at least 1 hour.

3. Hydrate the lipid film with the sodium-free buffer containing the sodium-sensitive
fluorescent dye at a suitable concentration. Vortex vigorously to form multilamellar
vesicles.

4. Subject the liposome suspension to several freeze-thaw cycles to increase encapsulation
efficiency.

5. Extrude the liposomes through a polycarbonate membrane (e.g., 100 nm pore size) to
create unilamellar vesicles of a defined size.

6. Remove the unencapsulated dye by passing the liposome suspension through a size-
exclusion chromatography column pre-equilibrated with the sodium-free buffer.

Incorporation of ETH 157:

1. Prepare a stock solution of ETH 157 in DMSO (e.g., 1-10 mM).

2. Add a small volume of the ETH 157 stock solution to the liposome suspension to achieve
the desired final concentration (typically in the low micromolar range, e.g., 1-10 uM). The
optimal concentration should be determined empirically.

3. Incubate the mixture for 15-30 minutes at room temperature to allow the ionophore to
incorporate into the liposome membranes.

Sodium Flux Measurement:

1. Place the liposome suspension containing ETH 157 into a cuvette in the fluorometer.

2. Record the baseline fluorescence for a short period.

3. Initiate sodium influx by adding a small volume of the high sodium buffer to the cuvette to
create a sodium gradient across the liposome membrane.

4. Monitor the increase in fluorescence over time. The initial rate of fluorescence change is
proportional to the rate of sodium influx.
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Data Analysis

The initial rate of sodium flux can be calculated from the initial slope of the fluorescence versus
time plot. This can be used to compare the effects of different conditions or compounds on

sodium transport.

Workflow for Liposome-Based Sodium Flux Assay
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Workflow for measuring sodium flux in liposomes.
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Protocol 2: Measuring Sodium Flux in Cultured
Cells using a Fluorescence-Based Assay

This protocol outlines a method to measure ETH 157-induced sodium influx in live cultured
cells using a sodium-sensitive fluorescent dye.

Materials

e Cultured cells (e.g., HEK293, HelLa, or a cell line relevant to the research)

e Cell culture medium

e Sodium-sensitive fluorescent dye, AM ester form (e.g., CoroNa™ Green AM, ANG-2 AM)
e Pluronic F-127

e DMSO

e Sodium-free buffer (e.g., 140 mM KCI, 1 mM MgClz, 2 mM CaClz, 10 mM HEPES, 10 mM
Glucose, pH 7.4)

e High sodium buffer (e.g., 140 mM NaCl, 1 mM MgClz, 2 mM CaClz, 10 mM HEPES, 10 mM
Glucose, pH 7.4)

e ETH 157

e Fluorescence plate reader or fluorescence microscope

Experimental Protocol

o Cell Preparation:

1. Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent
monolayer on the day of the experiment.

2. Culture cells overnight under standard conditions (e.g., 37°C, 5% CO2).

e Dye Loading:
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1. Prepare a loading solution containing the sodium-sensitive dye AM ester (typically 1-5 puM)
and Pluronic F-127 (0.02%) in the sodium-free buffer.

2. Remove the culture medium from the cells and wash once with the sodium-free buffer.
3. Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

4. After incubation, wash the cells twice with the sodium-free buffer to remove excess
extracellular dye.

e Sodium Flux Measurement:

1. Prepare a working solution of ETH 157 in the high sodium buffer at 2x the final desired
concentration (e.g., if the final concentration is 5 puM, prepare a 10 uM solution). The
optimal concentration should be determined empirically, starting in the low micromolar
range.

2. Place the plate in a fluorescence plate reader and record the baseline fluorescence.

3. Add an equal volume of the 2x ETH 157 working solution to the wells to initiate sodium
influx.

4. Immediately begin monitoring the fluorescence intensity over time.

Data Analysis and Cytotoxicity Assessment

The rate of sodium influx can be determined from the initial slope of the fluorescence signal. It
is crucial to perform a cytotoxicity assay (e.g., using a live/dead stain or an ATP-based assay)
in parallel to ensure that the observed fluorescence changes are not due to cell death caused
by high concentrations of ETH 157.

Table 3: Example Data for ETH 157 Concentration Optimization
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Initial Rate of Na* Influx

ETH 157 Conc. (uM) (RFUIS) Cell Viability (%)
0 (Control) 5 98
1 50 95
5 250 92
10 400 85
20 410 60

RFU = Relative Fluorescence Units. Data are hypothetical and for illustrative purposes.

Application in Drug Discovery: High-Throughput
Screening (HTS) for Sodium Channel Blockers

ETH 157 can be used as a positive control in HTS assays designed to identify inhibitors of
voltage-gated sodium channels (Nav). In such assays, a Nav activator (e.g., veratridine) is
used to open the channels and cause sodium influx. Test compounds are screened for their
ability to block this influx. ETH 157, by providing an alternative pathway for sodium entry, can
be used to confirm that the assay components (e.g., the fluorescent dye) are working correctly
and to differentiate between compounds that block the sodium channel and those that might

interfere with the detection method.

HTS Workflow for Sodium Channel Blockers
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HTS workflow for identifying sodium channel blockers.

Signaling Pathway Context: GPCR-Mediated Sodium
Influx

Certain G protein-coupled receptors (GPCRs) can modulate intracellular sodium levels. For
example, activation of some Gqg-coupled GPCRs can lead to the opening of non-selective
cation channels, resulting in sodium influx. ETH 157 can be used in studies of such pathways
to mimic or potentiate the effects of sodium influx, helping to dissect the downstream
consequences of changes in intracellular sodium concentration.
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Example of a GPCR signaling pathway leading to sodium influx.

Conclusion

ETH 157 is a powerful and selective tool for inducing and studying sodium flux across
biological and artificial membranes. The protocols provided herein offer a starting point for
researchers to design and execute experiments to investigate the multifaceted roles of sodium
in cellular physiology and to aid in the discovery of new therapeutics targeting sodium
channels. As with any experimental system, optimization of parameters such as ionophore
concentration and incubation times will be necessary to achieve robust and reproducible
results.
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 To cite this document: BenchChem. [Measuring Sodium Flux Across Membranes Using ETH
157: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1223098#how-to-measure-sodium-flux-across-
membranes-using-eth-157]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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